An In-Depth Technical Guide to the Research Applications of 4-Butoxybutan-1-ol
An In-Depth Technical Guide to the Research Applications of 4-Butoxybutan-1-ol
Abstract
4-Butoxybutan-1-ol (CAS: 4161-24-4) is a bifunctional molecule belonging to the glycol ether family, characterized by a terminal hydroxyl group and an internal ether linkage. While its structural analogs, such as 2-Butoxyethanol and Diethylene glycol monobutyl ether (Butyl CARBITOL), are extensively utilized and documented as industrial solvents and chemical intermediates, the specific research applications of 4-Butoxybutan-1-ol are more specialized. This guide provides a comprehensive overview of the documented uses of 4-Butoxybutan-1-ol in research, primarily as a monomer in the synthesis of advanced biomedical polymers. Furthermore, by drawing expert analogies to its well-characterized chemical relatives, this document explores its potential applications as a high-performance solvent, a versatile chemical intermediate, and discusses its probable metabolic and toxicological profile—a critical consideration for drug development and material safety.
Introduction and Physicochemical Profile
4-Butoxybutan-1-ol, also known as butylene glycol monobutyl ether, possesses the chemical structure C₄H₉-O-(CH₂)₄-OH. This structure confers amphiphilic properties, with a nonpolar butyl ether tail and a polar hydroxyl head group, allowing for solubility in both aqueous and organic media. Its high boiling point and di-functional nature make it a molecule of interest for specific chemical syntheses where thermal stability and reactive versatility are required.
While specific experimental data is limited compared to its commercial counterparts, its fundamental properties can be summarized from available chemical databases.
Table 1: Physicochemical Properties of 4-Butoxybutan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 4161-24-4 | [1][2] |
| Molecular Formula | C₈H₁₈O₂ | [1][2] |
| Molecular Weight | 146.23 g/mol | [2][3] |
| IUPAC Name | 4-butoxybutan-1-ol | [2] |
| Density | 0.881 g/cm³ (Predicted) | [3] |
| Boiling Point | ~230 °C (Predicted range) | |
| Solubility | Miscible with water and most organic solvents | [4] |
| InChIKey | OBXQRJAQMQQZMY-UHFFFAOYSA-N |[1][2] |
This guide will first detail the primary documented application of 4-Butoxybutan-1-ol and then extrapolate its potential uses based on established principles of chemical reactivity and the known functions of analogous glycol ethers.
Documented Application: Monomer in Biomedical Polyurethane Synthesis
The most significant research application for 4-Butoxybutan-1-ol is its use as a monomeric building block in the synthesis of biomedical polyurethanes.[5] Polyurethanes are highly versatile polymers used in medical devices, tissue engineering scaffolds, and drug delivery systems due to their excellent biocompatibility and tunable mechanical properties.
Causality and Mechanism
In polyurethane synthesis, 4-Butoxybutan-1-ol serves as a chain extender or a component of the polyol soft segment . Its terminal hydroxyl group readily reacts with the isocyanate groups (-NCO) of a diisocyanate monomer (e.g., MDI or HDI) to form the characteristic urethane linkage (-NH-COO-). The causality for its selection lies in its specific molecular structure:
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Flexibility: The butyl ether group and the four-carbon alkyl chain introduce flexibility into the polymer backbone, which is crucial for creating elastomeric materials suitable for applications like flexible tubing or tissue scaffolds.
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Hydrophilicity Tuning: The ether oxygen atom can form hydrogen bonds with water, imparting a degree of hydrophilicity to the final polymer. This can be tailored to control protein adsorption and cellular interaction on the material's surface.
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Bifunctionality: As a diol (implicitly, after being incorporated into a larger polyol structure) with a single reactive site per molecule in the context of chain extension, it allows for precise control over polymer chain growth and molecular weight.
Experimental Protocol: Synthesis of a Biomedical Polyurethane
This protocol describes a representative two-step solution polymerization method for synthesizing a polyurethane elastomer using 4-Butoxybutan-1-ol as a chain extender.
Materials:
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Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol ), dried under vacuum.
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4,4'-Methylenebis(phenyl isocyanate) (MDI)
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4-Butoxybutan-1-ol, anhydrous
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Dibutyltin dilaurate (DBTDL), catalyst
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Dimethylacetamide (DMAc), anhydrous solvent
Procedure:
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Pre-polymer Formation: In a three-necked flask under a nitrogen atmosphere, dissolve PTMEG in anhydrous DMAc.
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Heat the solution to 70°C with stirring. Add molten MDI dropwise. The molar ratio of NCO:OH should be approximately 2:1.
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Add a catalytic amount of DBTDL (e.g., 0.05 wt%) and allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. Monitor the reaction progress by titrating for %NCO content.
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Chain Extension: Cool the prepolymer solution to 40°C.
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In a separate vessel, dissolve 4-Butoxybutan-1-ol in anhydrous DMAc.
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Add the chain extender solution dropwise to the stirred prepolymer solution over 30 minutes. The stoichiometry should be calculated to achieve a final NCO:OH ratio of approximately 1:1.
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Polymerization & Precipitation: Allow the reaction to proceed for an additional 3-4 hours until a significant increase in viscosity is observed.
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Precipitate the resulting polyurethane by pouring the polymer solution into a non-solvent like methanol or deionized water.
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Wash the precipitated polymer repeatedly and dry it in a vacuum oven at 60°C for 48 hours to remove residual solvent.
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Validation: The final polymer structure and purity should be validated using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages and the disappearance of the NCO peak (~2270 cm⁻¹), and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
Visualization: Polyurethane Synthesis Workflow
Caption: Workflow for two-step polyurethane synthesis.
Potential Application as a High-Performance Solvent
By analogy with other high-boiling glycol ethers like Butyl CARBITOL, 4-Butoxybutan-1-ol is an excellent candidate for use as a specialty solvent in research, particularly in materials science and organic synthesis.[6][7]
Coalescing Agent in Film Formation
In water-based latex coatings, polymer particles are dispersed in water. As the water evaporates, a coalescing agent is required to soften these particles, allowing them to fuse into a continuous, durable film.[8] This process is known as coalescence.
Causality and Mechanism: The efficacy of a coalescing agent depends on its ability to partition into the polymer phase, temporarily lowering the polymer's glass transition temperature (Tg), and then slowly evaporating from the film. With its high boiling point (~230°C) and amphiphilic nature, 4-Butoxybutan-1-ol would be expected to function as a slow-evaporating, "low-VOC" coalescent.[7][9] Its butyl ether portion would provide compatibility with hydrophobic polymer resins (e.g., acrylics, vinyls), while the hydroxyl group aids in water miscibility.[6]
Caption: Predicted metabolism of 4-Butoxybutan-1-ol.
Conclusion
4-Butoxybutan-1-ol is a specialty chemical with a defined, albeit niche, role in research as a monomer for creating flexible, biocompatible polyurethanes. Its unique combination of an ether linkage and a terminal alcohol on a C4 chain provides specific properties beneficial for polymer science. While direct, extensive research on its other applications is sparse, sound scientific principles and analogies to well-understood glycol ethers strongly suggest its potential as a high-performance, low-volatility solvent for organic synthesis and as a coalescing agent in advanced coatings. Professionals in drug development and materials science should note its predicted metabolic pathway, which warrants careful safety and handling considerations pending formal toxicological evaluation. The full research potential of 4-Butoxybutan-1-ol remains a promising area for future exploration.
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